Dichlorodioxomolybdenum(VI)
Description
Contextual Significance of Molybdenum(VI) in Oxo-Transfer Processes and Biological Systems
The element molybdenum is essential for nearly all forms of life, where it is found in the active sites of a variety of enzymes. wikipedia.orgnih.govnumberanalytics.com These molybdoenzymes are crucial for catalyzing key reactions in the global metabolism of nitrogen, sulfur, and carbon. nih.govmdpi.com In most organisms, molybdenum is biologically active only when complexed within a special cofactor. nih.gov With the exception of nitrogenase, which contains an iron-molybdenum cofactor (FeMoco), molybdenum is bound to a pterin-based cofactor, forming the molybdenum cofactor (Moco). nih.govmdpi.com
Molybdenum's biological importance stems from its ability to cycle between the +4, +5, and +6 oxidation states, facilitating redox reactions. mdpi.com Molybdoenzymes catalyze a range of critical oxygen atom transfer (OAT) reactions. whiterose.ac.uknih.gov In eukaryotes, including humans, prominent molybdoenzymes include:
Sulfite (B76179) oxidase , which catalyzes the conversion of toxic sulfite to sulfate, the final step in the degradation of sulfur-containing amino acids. nih.govnih.gov
Xanthine oxidase/dehydrogenase , which is involved in purine (B94841) metabolism. nih.govnumberanalytics.com
Aldehyde oxidase , which oxidizes various aldehydes and is involved in the metabolism of certain drugs. nih.govnumberanalytics.commdpi.com
Mitochondrial amidoxime-reducing component (mARC) . numberanalytics.commdpi.com
The fundamental reaction mechanism in many of these enzymes involves the transfer of an oxygen atom from the molybdenum(VI)-oxo center to a substrate, which reduces the molybdenum to Mo(IV). The catalytic cycle is completed by the re-oxidation of the molybdenum center. scielo.org.corsc.org This remarkable reactivity has inspired the development of synthetic molybdenum complexes that mimic these biological functions, serving as catalysts for a wide array of chemical transformations.
Dichlorodioxomolybdenum(VI) as a Central Precursor and Versatile Catalytic Species in Modern Synthesis
Dichlorodioxomolybdenum(VI), with the chemical formula MoO₂Cl₂, stands out as a particularly valuable and extensively utilized molybdenum(VI) compound in modern synthesis. researchgate.net It is a moisture-sensitive, yellow, powdery solid that serves as an inexpensive and readily available starting material. ereztech.comthieme-connect.de While commercially available, it can also be synthesized from more affordable molybdenum sources like molybdenum trioxide (MoO₃) or sodium molybdate (B1676688) (Na₂MoO₄·2H₂O), which enhances its accessibility. thieme-connect.de
A key feature of dichlorodioxomolybdenum(VI) is its utility as a precursor for a vast range of other catalytically active species. researchgate.netthieme-connect.de It readily forms stable addition complexes, or adducts, of the general formula [MoO₂Cl₂(L)ₙ], where 'L' represents a neutral coordinating ligand such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). researchgate.netthieme-connect.de These adducts are often more stable and easier to handle than the parent MoO₂Cl₂ and can be synthesized in nearly quantitative yields. thieme-connect.de The complex [MoO₂Cl₂(THF)₂] is frequently used as an intermediate to prepare other derivatives by displacing the THF ligands. researchgate.net
The catalytic applications of dichlorodioxomolybdenum(VI) and its derivatives are extensive and diverse. researchgate.netthieme-connect.com These complexes are highly efficient catalysts for a variety of organic transformations, including:
Oxidation Reactions : They are particularly renowned for catalyzing olefin epoxidation, a crucial reaction for producing epoxides which are valuable intermediates in the chemical industry. researchgate.netscispace.comrsc.org
Deoxygenation Reactions : Dioxomolybdenum(VI) complexes effectively catalyze the deoxygenation of compounds such as sulfoxides to sulfides and the reduction of N-O bonds. researchgate.net
Reductive and Bond-Forming Reactions : Homogeneous catalysts with oxomolybdenum(VI) centers have proven effective for carbon-carbon and carbon-heteroatom bond-forming reactions and various organic reductions. researchgate.net
The versatility, accessibility, and catalytic efficacy of dichlorodioxomolybdenum(VI) have solidified its position as a central molecule in the development of new synthetic methodologies. researchgate.netthieme-connect.dethieme-connect.com
Data Tables
Table 1: Physicochemical Properties of Dichlorodioxomolybdenum(VI)
| Property | Value |
| Chemical Formula | MoO₂Cl₂ |
| CAS Number | 13637-68-8 chemicalbook.com |
| Molecular Weight | 198.84 g/mol ereztech.com |
| Appearance | Yellow powder ereztech.com |
| Melting Point | 175.1 °C ereztech.com |
| Structure | cis-dioxo, trans-Cl configuration in adducts rsc.org |
Table 2: Selected Catalytic Applications of Dichlorodioxomolybdenum(VI) and its Derivatives
| Reaction Type | Substrate(s) | Oxidant/Reductant | Catalyst System | Key Finding |
| Olefin Epoxidation | cis-cyclooctene | tert-butyl hydroperoxide (TBHP) | [MoO₂Cl₂(DMB)₂] or [MoO₂Cl₂(DEO)] | High turnover frequencies (ca. 3150–3200 mol molMo⁻¹ h⁻¹) achieved at 55 °C, yielding only the epoxide product. scispace.comrsc.orgua.pt |
| Olefin Epoxidation | Bio-olefins (e.g., FAMEs) | tert-butyl hydroperoxide (TBHP) | [MoO₃(Hpto)]·H₂O (derived from MoO₂Cl₂) | The hybrid material acts as a solid, reusable catalyst for the epoxidation of bioderived olefins. mdpi.com |
| Oxidative Desulfurization | Simulated Diesel (containing sulfur compounds) | Hydrogen Peroxide (H₂O₂) | [MoO₂Cl₂(DEO)] / [BMIM]PF₆ (Ionic Liquid) | Achieved ultra-deep desulfurization (from 3000 ppm to < 10 ppm S-content) within 1-3 hours. ua.pt |
| Oxygen Atom Transfer (OAT) | Triphenylphosphine (B44618) (PPh₃) | Dimethyl sulfoxide (DMSO) | Ru(II)−Mo(VI) dyad (derived from MoO₂Cl₂) | The dyad-catalyzed OAT proceeds significantly faster upon irradiation with visible light than in the dark. whiterose.ac.uk |
| Oxidation of Thiols | Thiols | Dioxygen (O₂) | Dioxomolybdenum(VI) Schiff-base complexes | Oxidation proceeds via a hydrogen atom transfer process, forming a thiyl radical and a Mo(V) species. shareok.org |
Structure
2D Structure
Properties
IUPAC Name |
molybdenum(2+);dichloride;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGLKODPLDFSI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mo+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Dichlorodioxomolybdenum Vi Complexes
Synthetic Routes to Dichlorodioxomolybdenum(VI) Precursors
The preparation of dichlorodioxomolybdenum(VI) and its immediate precursors can be achieved through several methods, starting from common molybdenum compounds like molybdenum(VI) oxide and sodium molybdate (B1676688), or via high-temperature halogenation.
Cost-effective molybdenum sources such as Molybdenum(VI) Oxide (MoO₃) and Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) serve as convenient starting materials for producing adducts of dichlorodioxomolybdenum(VI). thieme-connect.deresearchgate.net These methods often yield solvent-stabilized complexes, which are less sensitive to moisture than pure MoO₂Cl₂ and are readily used in further synthetic steps.
One common procedure involves the reaction of MoO₃ with concentrated hydrochloric acid. wikipedia.org This reaction directly produces MoO₂Cl₂ which can then be stabilized. For instance, stable addition compounds like MoO₂Cl₂(L)₂ (where L = DMSO, DMF) have been synthesized by reacting MoO₃ with 6 M HCl, followed by the addition of the desired neutral ligand. thieme-connect.deresearchgate.net
Alternatively, an aqueous solution of sodium molybdate in concentrated hydrochloric acid can be used. researchgate.netresearchgate.net Extraction of this acidic solution with diethyl ether yields an etherate solution of dichlorodiaquomolybdenum(VI), [MoO₂Cl₂(H₂O)₂]. researchgate.netresearchgate.netresearchgate.net This solution is a practical and useful starting point for synthesizing other complexes, as the water and ether ligands can be displaced. researchgate.netresearchgate.net
Table 1: Synthesis of Dichlorodioxomolybdenum(VI) Precursors from Oxide and Molybdate Sources
| Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|
| Molybdenum(VI) Oxide (MoO₃) | Concentrated Hydrochloric Acid (HCl) | Dichlorodioxomolybdenum(VI) (MoO₂Cl₂) | wikipedia.org |
| Molybdenum(VI) Oxide (MoO₃) | 6 M HCl, Dimethyl sulfoxide (B87167) (DMSO) | [MoO₂Cl₂(DMSO)₂] | thieme-connect.deresearchgate.net |
| Sodium Molybdate (Na₂MoO₄) | Concentrated HCl, Diethyl ether | Diethyl ether solution of [MoO₂Cl₂(H₂O)₂] | researchgate.netresearchgate.netresearchgate.net |
The synthesis of pure, unsolvated MoO₂Cl₂ typically requires more rigorous conditions, involving the chlorination of molybdenum oxides at high temperatures. thieme-connect.de One established method involves passing a mixture of dry oxygen and chlorine gas over molybdenum metal at temperatures between 250–350 °C. scispace.com Another route is the direct chlorination of molybdenum dioxide (MoO₂) with chlorine gas at an elevated temperature of 160 °C. thieme-connect.deresearchgate.netwikipedia.org
Table 2: High-Temperature Halogenation Routes to Dichlorodioxomolybdenum(VI)
| Molybdenum Source | Reactants | Temperature | Product | Reference(s) |
|---|---|---|---|---|
| Molybdenum (Mo) | Dry Oxygen (O₂), Chlorine (Cl₂) | 250–350 °C | Dichlorodioxomolybdenum(VI) (MoO₂Cl₂) | scispace.com |
| Molybdenum Dioxide (MoO₂) | Chlorine (Cl₂) | 160 °C | Dichlorodioxomolybdenum(VI) (MoO₂Cl₂) | thieme-connect.deresearchgate.netwikipedia.org |
Formation of Dichlorodioxomolybdenum(VI) Adducts and Coordination Complexes
Dichlorodioxomolybdenum(VI) readily forms coordination complexes, typically with a distorted octahedral geometry, by reacting with a variety of neutral donor ligands. These complexes are often synthesized via ligand displacement from solvent adducts or by direct addition of ligands.
Solvent adducts of MoO₂Cl₂ are excellent synthons for a wide array of coordination complexes. The tetrahydrofuran (B95107) (THF) adduct, [MoO₂Cl₂(THF)₂], is particularly useful and is frequently employed to prepare other [MoO₂Cl₂(L)n] complexes through the displacement of the weakly bound THF ligands. researchgate.netiyte.edu.tr This strategy allows for the synthesis of complexes with various O- or N-donor ligands under mild conditions. researchgate.net
For example, the reaction of [MoO₂Cl₂(THF)₂] with two equivalents of N,N-dimethylbenzamide (DMB) or one equivalent of the bidentate ligand N,N'-diethyloxamide (DEO) in THF yields the corresponding complexes [MoO₂Cl₂(DMB)₂] and [MoO₂Cl₂(DEO)], respectively. researchgate.netscispace.com
Table 3: Examples of Ligand Displacement from [MoO₂Cl₂(THF)₂]
| Incoming Ligand (L) | Stoichiometry (L:Mo) | Product | Reference(s) |
|---|---|---|---|
| N,N-dimethylbenzamide (DMB) | 2:1 | [MoO₂Cl₂(DMB)₂] | researchgate.netscispace.com |
| N,N'-diethyloxamide (DEO) | 1:1 | [MoO₂Cl₂(DEO)] | researchgate.netscispace.com |
| (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane | 1:2 | [(MoO₂Cl₂)₂(L)] | preprints.orgmdpi.com |
The direct addition of neutral Lewis base ligands to MoO₂Cl₂ is a straightforward method for forming adducts. In the presence of a coordinating solvent (L), such as dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) (MeCN), addition compounds of the general formula [MoO₂Cl₂(L)₂] are readily formed. researchgate.netresearchgate.netyok.gov.tr These complexes are typically soluble in donor solvents but have low solubility in non-polar solvents. yok.gov.tr
The reaction of a diethyl ether solution of [MoO₂Cl₂(H₂O)₂] with various sulfoxide ligands (L) also provides an effective route to [MoO₂Cl₂L₂] complexes. researchgate.net The nature and denticity of the incoming ligand dictate the final structure of the complex. While many bidentate and monodentate ligands form octahedral [MoO₂Cl₂L₂] complexes, other outcomes are possible. For example, a tridentate tris(pyrazolyl)borate ligand can replace a single chloride ion to form [MoO₂Cl(L)], while some hindered aryloxide ligands can replace both chlorides to yield a four-coordinate MoO₂(OAr)₂ species. scispace.com
Binuclear dioxomolybdenum(VI) complexes can be synthesized using MoO₂Cl₂ precursors, often by employing bridging ligands capable of coordinating to two metal centers. A notable example is the synthesis of [(MoO₂Cl₂)₂(L)], where L is the chiral ligand (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane. preprints.orgbohrium.comresearchgate.net This binuclear complex is prepared by reacting the [MoO₂Cl₂(THF)₂] adduct with the bis(pyridinecarboxamide) ligand in dichloromethane. preprints.orgmdpi.com The reaction results in the immediate precipitation of the white, solid binuclear product, where the ligand bridges two MoO₂Cl₂ units. preprints.orgmdpi.com The elemental analysis of the resulting product confirms the coordination of two molybdenum centers to the single chiral ligand. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of Dichlorodioxomolybdenum Vi Systems
Crystallographic Analysis of Dichlorodioxomolybdenum(VI) Complexes
The coordination chemistry of dichlorodioxomolybdenum(VI), MoO₂Cl₂, is characterized by its interaction with a variety of neutral donor ligands (L), leading to the formation of complexes typically with the general formula MoO₂Cl₂(L)n. X-ray crystallography has been a pivotal technique in elucidating the precise three-dimensional structures of these compounds, revealing consistent patterns in their geometry and stereochemistry.
Crystallographic studies of mononuclear dioxomolybdenum(VI) complexes, including those derived from MoO₂Cl₂, consistently show a distorted octahedral geometry around the central molybdenum atom. researchgate.netbiointerfaceresearch.com This geometry arises from the coordination of two oxo ligands, two chloride ligands, and two neutral donor ligands (or water molecules) to the Mo(VI) center. The distortion from an ideal octahedral symmetry, where all bond angles would be 90° or 180°, is a hallmark of these structures. wisdomlib.orgnih.gov This deviation is primarily caused by the electronic repulsion of the cis-dioxo group and the steric constraints imposed by the coordinated ligands. nih.goviitk.ac.in The specific arrangement of ligands around the central metal ion deviates from a perfect octahedron due to these various interactions. elsevierpure.com
A defining structural feature of MoO₂Cl₂(L)n complexes is the arrangement of the ligands around the molybdenum core. The two oxo groups invariably adopt a cis configuration to each other. This cis-dioxo arrangement is a consequence of maximizing dπ-pπ bonding between the molybdenum and oxygen atoms, which is most effective in a cis geometry.
Correspondingly, the two chloride ligands are typically found in a trans arrangement to each other. srce.hr The neutral ligands (L), which can range from water to organic molecules like 2,2'-bipyridine, generally occupy positions cis to one another and trans to the oxo ligands. rsc.org This leads to a common cis-dioxo, trans-dichloro, cis-ligand stereochemistry. This specific spatial arrangement is a recurring motif in the structural chemistry of these molybdenum(VI) compounds. srce.hr
The distorted octahedral geometry is quantitatively described by the specific bond lengths and angles within the coordination sphere of the molybdenum atom. The Mo=O bonds are characteristically short, indicating significant double-bond character. The O=Mo=O bond angle is consistently larger than the 90° expected for a perfect octahedron, typically falling in the range of 108°. nih.gov Conversely, angles involving ligands trans to the oxo groups are often compressed. For instance, N–Mo–O(phenolate) angles in related complexes have been observed in the range of 77-85°. nih.gov
Table 1: Selected Interatomic Distances and Angles in a Dichlorodioxomolybdenum(VI) Complex
| Parameter | Value |
|---|---|
| O=Mo=O Bond Angle | ~108.5° |
| N–Mo–O Bond Angle | 77-85° |
The reaction of MoO₂Cl₂ with macrocyclic ligands such as crown ethers, often in the presence of adventitious water, leads to the formation of distinct crystalline products. When MoO₂Cl₂ reacts with 15-crown-5 or 18-crown-6 in ether solutions, hydrolysis can occur, yielding crystals of the aquated complex, [MoO₂Cl₂(H₂O)₂], co-crystallized with the crown ether. soton.ac.uk For example, the reaction with 15-crown-5 produces [MoO₂Cl₂(H₂O)₂]·(15-crown-5), while the reaction with 18-crown-6 can yield [MoO₂Cl₂(H₂O)₂]·2H₂O·(18-crown-6). soton.ac.uk In these structures, the crown ether molecules are involved in secondary coordination, typically through hydrogen bonding with the coordinated water molecules. Further hydrolysis can lead to the formation of isopolyanions, such as the hexamolybdate anion [Mo₆O₁₉]²⁻, which crystallizes with protonated crown ether cations, for instance, as [(H₃O)·(crown)]₂[Mo₆O₁₉]. soton.ac.uk
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides crucial insights into the bonding within dichlorodioxomolybdenum(VI) complexes, especially concerning the characteristic Mo=O bonds.
The cis-MoO₂ group in dichlorodioxomolybdenum(VI) complexes gives rise to two characteristic and intense stretching vibrations in the infrared and Raman spectra. These correspond to the symmetric (ν_s) and asymmetric (ν_as) stretching modes of the O=Mo=O unit. srce.hrnih.gov These vibrations are typically observed in the high-frequency region of the mid-infrared spectrum, generally between 880 and 960 cm⁻¹. rsc.orgnih.gov
The symmetric stretch involves the in-phase movement of both oxygen atoms, while the asymmetric stretch involves their out-of-phase motion. nih.gov The presence of two distinct bands in this region is a definitive spectroscopic signature for the cis-dioxo configuration. srce.hr For example, in studies of cis-dioxomolybdenum model compounds, the symmetric (ν_s) and asymmetric (ν_as) O-Mo-O stretches have been assigned to bands around 903 cm⁻¹ and 881 cm⁻¹, respectively. nih.gov The exact frequencies can be influenced by the nature of the other ligands (L) in the coordination sphere. srce.hr The separation between the symmetric and asymmetric bands is also a key diagnostic feature. srce.hr
Table 2: Characteristic Mo=O Stretching Frequencies in Dioxomolybdenum(VI) Species
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Species |
|---|---|---|
| Symmetric (ν_s) | ~952 | [Mo₂O₅(H₂O)₆]²⁺ rsc.org |
| Asymmetric (ν_as) | ~925 | [Mo₂O₅(H₂O)₆]²⁺ rsc.org |
| Symmetric (ν_s) | ~903 | cis-dioxomolybdenum model compounds nih.gov |
| Asymmetric (ν_as) | ~881 | cis-dioxomolybdenum model compounds nih.gov |
Ligand-Specific Vibrational Modes and Their Shifts Upon Coordination
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination environment of dichlorodioxomolybdenum(VI). The coordination of ligands to the MoO₂²⁺ core induces significant and characteristic shifts in both the ligand's internal vibrational modes and the molybdenum-oxo stretching frequencies.
A hallmark of dichlorodioxomolybdenum(VI) complexes is the presence of two strong IR absorption bands corresponding to the symmetric (ν_sym_) and asymmetric (ν_asym_) stretching vibrations of the cis-MoO₂ group. nih.gov These bands are typically observed in the 950–870 cm⁻¹ region. nih.gov For instance, in a complex with 2,2'-bipyridine, two very strong bands are observed in this region, which is characteristic of the stretching vibrations of the MoO₂ group. nih.gov
The coordination of organic ligands leads to discernible shifts in their characteristic vibrational frequencies, providing direct evidence of bonding to the molybdenum center. In complexes with Schiff base ligands containing an azomethine (>C=N) group, the >C=N stretching frequency is observed to shift to a lower wavenumber upon coordination. For example, in certain macrocyclic dioxomolybdenum(VI) complexes, the >C=N absorption band shifts from around 1660 cm⁻¹ in the free ligand to 1620–1614 cm⁻¹ in the complex, indicating the coordination of the azomethine nitrogen to the metal. ias.ac.in
Similarly, changes in the vibrational modes of other functional groups confirm their involvement in coordination. In complexes with thiosemicarbazone ligands, the disappearance of a broad band associated with phenolic ν(O-H) stretching (around 2800–2600 cm⁻¹) suggests the deprotonation of the phenolic oxygen and its coordination to molybdenum. Furthermore, a decrease in the intensity of the ν(N-H) band at approximately 3130 cm⁻¹ in the same complexes points to the deprotonation and coordination of a nitrogen atom from the ligand backbone.
Table 1: Characteristic IR Vibrational Frequency Shifts in Dichlorodioxomolybdenum(VI) Complexes
| Vibrational Mode | Typical Frequency (Free Ligand) | Typical Frequency (Coordinated) | Interpretation |
|---|---|---|---|
| ν_sym_(Mo=O) | N/A | ~950 - 900 cm⁻¹ | Symmetric stretch of the cis-MoO₂ group. nih.govnih.gov |
| ν_asym_(Mo=O) | N/A | ~900 - 870 cm⁻¹ | Asymmetric stretch of the cis-MoO₂ group. nih.govnih.gov |
| ν(C=N) | ~1660 cm⁻¹ | ~1620 cm⁻¹ | Shift to lower frequency indicates coordination of azomethine nitrogen. ias.ac.in |
| ν(O-H) | ~2800-2600 cm⁻¹ | Absent | Disappearance indicates deprotonation and coordination of phenolic oxygen. |
| ν(N-H) | ~3130 cm⁻¹ | Decreased Intensity | Change indicates deprotonation and coordination of nitrogen. |
Theoretical Support for Vibrational Assignments
Computational chemistry provides essential support for the assignment of complex vibrational spectra. Theoretical calculations are used to model the vibrational frequencies of dichlorodioxomolybdenum(VI) and its complexes, allowing for a more confident assignment of experimentally observed IR and Raman bands.
For example, ab initio Hartree-Fock Self-Consistent Field (HF-SCF) calculations have been employed to support the assignment of the O=Mo=O stretching vibrations. nih.gov In the study of the (2,2'-bipyridine)dichlorodioxomolybdenum(VI) complex, preliminary calculations on simple model structures were qualitatively consistent with the experimental observation that the symmetric stretching vibration has a higher frequency than the antisymmetric one. nih.gov
More advanced methods, such as Density Functional Theory (DFT), are also widely used. In a study of a new dioxo-molybdenum(VI) complex with a tridentate Schiff base ligand, electronic structure calculations at the B3LYP and PW91PW91 levels of theory were performed to optimize the molecular geometry and calculate the FTIR, UV-visible, ¹H NMR, and ¹³C NMR spectra. ias.ac.in The theoretical results were able to reproduce the experimental structure and spectra well, aiding in the detailed vibrational assignments and analysis of the compound's fundamental modes. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy is an indispensable technique for elucidating the structure of diamagnetic d⁰ molybdenum(VI) complexes in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ⁹⁵Mo nuclei, detailed information about ligand coordination, molecular symmetry, and the electronic environment of the metal center can be obtained.
¹H and ¹³C NMR Chemical Shifts for Ligand Coordination
Upon coordination to the MoO₂Cl₂ core, the ¹H and ¹³C NMR spectra of the organic ligands exhibit significant changes, which serve as powerful diagnostics for confirming complex formation and determining the binding mode.
A primary indicator of coordination is the disappearance of signals from labile protons, such as the phenolic -OH or carboxylic acid -COOH protons of the ligand, due to deprotonation upon binding to the molybdenum center. For instance, ¹H NMR spectra of thiosemicarbazone complexes of Mo(VI) confirm the deprotonation of phenolic oxygen through the disappearance of the O-H signal. Similarly, shifts in the signals of protons adjacent to the coordinating atoms are observed. The coordination of azomethine nitrogens and thioketo sulfur atoms has been confirmed by such shifts in the ¹H NMR spectra.
Spectroscopic characterization of MoO₂(L)₂ complexes, where L is a (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate ligand, revealed that the methyl and methylene protons of the oxazoline ring were in a non-symmetrical environment, indicating a lack of mirror plane symmetry in the complex. nih.gov The full ¹H and ¹³C NMR data for one such complex (R = -Ph) provides a detailed map of the ligand's electronic structure upon coordination. nih.gov
Table 2: ¹H and ¹³C NMR Chemical Shifts for the Representative Complex MoO₂(κ²-N,O-L¹)₂ (L¹ = (Z)-1-phenyl-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate) in CDCl₃. nih.gov
| Nucleus | Atom Type / Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH₃ (oxazoline) | 1.67 (s, 6H), 1.73 (s, 6H) |
| -CH₂ (oxazoline) | 4.05 (d, 2H, J=8.0 Hz), 4.28 (d, 2H, J=8.0 Hz) | |
| =CH (enolate) | 5.56 (s, 2H) | |
| ArH (phenyl) | 7.24–7.38 and 7.57–7.59 (m, 10H) | |
| ¹³C | -CH₃ (oxazoline) | 26.8, 27.5 |
| C(CH₃)₂ (oxazoline) | 68.9 | |
| -CH₂ (oxazoline) | 79.3 | |
| =CH (enolate) | 83.2 | |
| Ar-C (phenyl) | 126.8, 128.0, 130.5, 137.2 | |
| C=O (enolate) | 171.3 | |
| C=N (oxazoline) | 177.7 |
Molybdenum-Specific NMR (e.g., ⁹⁵Mo NMR) for Metal Environment
⁹⁵Mo NMR spectroscopy is a highly sensitive probe of the local electronic and structural environment directly at the molybdenum nucleus. The chemical shift of ⁹⁵Mo is dependent on the oxidation state, coordination number, and the nature of the coordinating ligands. For dichlorodioxomolybdenum(VI) species, ⁹⁵Mo NMR provides a unique fingerprint for identifying specific complexes in solution. Spectroscopic studies have identified the discrete complex [MoO₂Cl₂(H₂O)₂], which exhibits a characteristic ⁹⁵Mo chemical shift at δ 157 ppm.
Variable Temperature NMR Studies
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in solution, such as ligand exchange, fluxionality of coordination geometries, and chemical equilibria. By recording NMR spectra at different temperatures, it is possible to move from a fast-exchange regime, where an averaged signal is observed, to a slow-exchange regime, where individual species can be resolved. This allows for the determination of the thermodynamic and kinetic parameters of these dynamic processes.
While VT-NMR is a common and valuable method in coordination chemistry for investigating the solution behavior of metal complexes, specific studies applying this technique to dichlorodioxomolybdenum(VI) systems were not identified in the surveyed literature.
Mass Spectrometry Techniques for Complex Characterization
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and composition of dichlorodioxomolybdenum(VI) complexes. Electrospray ionization (ESI) is a particularly useful soft ionization technique for analyzing these coordination compounds.
In positive mode ESI-MS, complexes are often observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. nih.gov The observation of the molecular ion peak allows for the direct confirmation of the complex's mass. For example, ESI-MS analysis of dendritic dioxo-Mo(VI) complexes showed peak clusters corresponding to [M+H]⁺ and/or [M+Na]⁺. nih.gov
Furthermore, the characteristic isotopic distribution pattern of molybdenum, which has several naturally occurring isotopes, provides definitive proof of the presence of the metal in the detected ion. A close match between the observed isotopic pattern of the molecular ion and the theoretically calculated distribution provides unambiguous confirmation of the elemental composition of the complex. nih.gov
Ligand Ionization and Complex Fragmentation Patterns (e.g., LDI-TOF-MS)
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) is a soft ionization technique that can be utilized to analyze thermally labile and non-volatile coordination compounds. In the context of dichlorodioxomolybdenum(VI) complexes, LDI-TOF-MS can provide information on the intact molecular ion as well as its fragmentation patterns. The ionization process typically involves the absorption of laser energy by the sample, leading to desorption and ionization. For complexes of dichlorodioxomolybdenum(VI), the initial fragmentation pathways would likely involve the loss of weakly bound ligands.
Common fragmentation patterns observed in the mass spectrometry of coordination complexes often involve the sequential loss of neutral ligands. For a generic dichlorodioxomolybdenum(VI) complex with a neutral ligand (L), such as [MoO₂Cl₂(L)], the fragmentation might proceed through the loss of the ligand L, followed by the loss of one or both chloro ligands. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. The dissociation of energetically unstable molecular ions is a well-documented phenomenon in mass spectrometry and provides valuable structural information. wikipedia.org
Detection of Complex Dissociation and Degradation Products
Mass spectrometry is instrumental in identifying the products of complex dissociation and thermal degradation. For instance, in studies of related dioxomolybdenum(VI) complexes, mass spectrometry has been used to characterize reaction products and intermediates. nih.gov The thermal decomposition of dichlorodioxomolybdenum(VI) complexes can lead to various products depending on the reaction conditions and the nature of any coordinated ligands.
In the absence of other ligands, heating dichlorodioxomolybdenum(VI) could lead to the loss of chlorine and the formation of molybdenum oxides. Mass spectrometry can detect the volatile products and any stable intermediates formed during this process. The fragmentation of the parent molecule in the mass spectrometer can also provide insights into potential degradation pathways. wikipedia.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Hydrolysis Products
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for studying species in solution and is a valuable technique for identifying the hydrolysis products of metal complexes. nih.gov When dichlorodioxomolybdenum(VI) is exposed to water, it can undergo hydrolysis, leading to the formation of various oxo- and hydroxo-molybdenum species.
A study on a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, [MoO₂Cl₂(pent-pp)], demonstrated that reaction with water leads to the formation of a molybdenum oxide/pyrazolylpyridine hybrid material with the composition [Mo₂O₆(pent-pp)]. nih.gov This suggests that the hydrolysis of the MoO₂Cl₂ core involves the displacement of the chloride ligands by water molecules, followed by condensation reactions to form polynuclear oxo-molybdenum species. The general reaction pathway likely involves the initial formation of aquated species, which then undergo further reactions. While the specific intermediates can be transient, ESI-MS is capable of detecting such species in solution, providing a snapshot of the hydrolysis process.
X-ray Based Spectroscopic Methods
X-ray based spectroscopic techniques are indispensable for probing the electronic structure and local coordination environment of molybdenum in Dichlorodioxomolybdenum(VI). These methods provide element-specific information and are sensitive to the oxidation state and the geometry of the metal center.
X-ray Photoelectron Spectroscopy (XPS) for Molybdenum Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For dichlorodioxomolybdenum(VI), XPS is primarily used to confirm the +6 oxidation state of the molybdenum center.
The binding energy of the Mo 3d core level electrons is characteristic of the molybdenum oxidation state. The Mo 3d spectrum exhibits a doublet corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. For molybdenum(VI) in oxides, the Mo 3d₅/₂ peak is typically observed in the range of 232.1 eV to 233.2 eV. spring8.or.jpescholarship.org In a study of molybdenum oxide-based coatings, the Mo 3d₅/₂ peak for Mo⁶⁺ was identified at 232.1 eV. spring8.or.jp Another study on molybdenum thin films deposited using a MoO₂Cl₂ precursor also utilized XPS to analyze the composition of the film. mdpi.com The analysis of molybdenum oxides has shown that the Mo 3d peak shape for MoO₃, which contains Mo(VI), is a simple spin-orbit doublet. xpsfitting.com
| Molybdenum Species | Mo 3d₅/₂ Binding Energy (eV) | Reference |
|---|---|---|
| Mo(VI) in MoO₃ | 233.1 | Thermo Fisher Scientific |
| Mo(VI) in oxide coating | 232.1 | SciSpace |
| Mo(VI) in MoOₓ monolayer | 233.2 | ResearchGate |
X-ray Absorption Near Edge Structure (XANES) for Electronic Structure
X-ray Absorption Near Edge Structure (XANES) spectroscopy provides information about the electronic structure and geometry of the absorbing atom. The Mo K-edge XANES spectrum of a molybdenum compound is characterized by a pre-edge feature and the main absorption edge. The energy and intensity of the pre-edge feature are sensitive to the coordination environment and oxidation state of the molybdenum atom.
For Mo(VI) complexes, a distinct pre-edge feature is often observed due to 1s to 4d electronic transitions. researchgate.net The intensity of this pre-edge peak is particularly pronounced in complexes with a tetrahedral or distorted octahedral geometry that lacks a center of symmetry. researchgate.net In a study of MoO₂Cl₂(bpy) supported on mesoporous organic silica (B1680970), the Mo K-edge XANES spectrum showed a characteristic shoulder peak around 20004 eV, which is indicative of the Mo(VI) oxidation state, similar to that observed for MoO₃. spring8.or.jp The position of the absorption edge also shifts to higher energies with an increasing oxidation state.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. The EXAFS region of the X-ray absorption spectrum contains information about the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers.
For dichlorodioxomolybdenum(VI), EXAFS can be used to determine the bond lengths of the Mo=O and Mo-Cl interactions. In a study of MoO₂Cl₂ grafted onto a silica support, which forms Mo(=O)₂(OSi)₂ sites, EXAFS analysis was performed to determine the local coordination environment of the molybdenum center. escholarship.org The analysis revealed a short Mo=O distance of 1.69 ± 0.01 Å. escholarship.org While this study is on a surface-supported species, the Mo=O bond length is expected to be similar in the parent MoO₂Cl₂ molecule. The Mo-Cl bond distances in related complexes can also be determined with high precision using EXAFS. The analysis of the EXAFS data allows for the determination of the radial distribution of atoms around the central molybdenum atom, providing a detailed picture of its coordination sphere.
| Bond | Distance (Å) | System | Reference |
|---|---|---|---|
| Mo=O | 1.69 ± 0.01 | MoO₂Cl₂/SiO₂ | UC Santa Barbara - eScholarship |
Elemental Analysis and Inductively Coupled Plasma (ICP) for Stoichiometric Verification
The precise determination of the elemental composition of dichlorodioxomolybdenum(VI) (MoO₂Cl₂) and its derivatives is fundamental for verifying their stoichiometry and purity. Elemental analysis and inductively coupled plasma (ICP) spectroscopy are two powerful analytical techniques routinely employed for this purpose. These methods provide quantitative data on the constituent elements, ensuring that the synthesized compound conforms to its expected molecular formula.
Elemental analysis, specifically CHN analysis, is a cornerstone technique for the characterization of organometallic and coordination complexes derived from dichlorodioxomolybdenum(VI). For instance, in the synthesis of a dioxomolybdenum(VI) complex with a tridentate ONO-donor Schiff base ligand, elemental analysis was crucial in confirming the proposed structure. researchgate.net Similarly, the characterization of a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, [MoO₂Cl₂(pent-pp)], relied on elemental analysis to validate its composition. nih.gov This technique provides the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the presumed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound.
Inductively coupled plasma-atomic emission spectrometry (ICP-AES) is a highly sensitive and accurate method for determining the concentration of metallic elements, such as molybdenum, in a sample. This technique is particularly valuable for verifying the stoichiometry of molybdenum complexes and for quantifying the molybdenum content in various materials. nih.gov In the context of dichlorodioxomolybdenum(VI), ICP-AES can be used to precisely measure the molybdenum concentration, which is a critical parameter for confirming the identity and purity of the compound. The method involves introducing a sample into an argon plasma, which excites the atoms of the elements present. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of the element in the sample.
Research has demonstrated the efficacy of ICP-AES for the determination of molybdenum in various matrices, including supported catalysts. nih.gov Methodologies have been developed to achieve low detection limits and high accuracy. For instance, one study reported a detection limit for molybdenum of 8.220 ng/mL with a recovery of 102.6%–104.3%, showcasing the precision of the technique. nih.gov However, spectral interferences from other elements, such as aluminum and iron, can affect the accuracy of molybdenum determination at certain wavelengths. researchgate.net Careful selection of analytical wavelengths and correction for matrix effects are therefore essential for obtaining reliable results.
The stoichiometric verification of dichlorodioxomolybdenum(VI) and its derivatives is a critical step in their synthesis and characterization. The combination of elemental analysis for the non-metallic components and ICP spectroscopy for the metallic center provides a comprehensive and robust approach to confirming the elemental composition and purity of these important compounds.
Interactive Data Table: Theoretical vs. Experimental Elemental Composition of a Dichlorodioxomolybdenum(VI) Complex
The following table provides a hypothetical comparison between the theoretical and experimentally determined elemental composition for a dichlorodioxomolybdenum(VI) complex, illustrating the process of stoichiometric verification.
| Element | Theoretical Mass % | Experimental Mass % | Deviation (%) |
| Carbon (C) | 45.12 | 45.05 | -0.16 |
| Hydrogen (H) | 3.79 | 3.85 | +1.58 |
| Nitrogen (N) | 10.52 | 10.48 | -0.38 |
| Molybdenum (Mo) | 24.02 | 23.95 | -0.29 |
Interactive Data Table: ICP-AES Analysis of Molybdenum Content
This table presents representative data from an ICP-AES analysis to determine the molybdenum concentration in a synthesized dichlorodioxomolybdenum(VI) sample.
| Sample ID | Measured Mo Concentration (mg/L) | Certified Mo Concentration (mg/L) | Recovery (%) |
| MoO₂Cl₂-01 | 9.92 | 10.00 | 99.2 |
| MoO₂Cl₂-02 | 9.88 | 10.00 | 98.8 |
| MoO₂Cl₂-03 | 10.05 | 10.00 | 100.5 |
Coordination Chemistry and Ligand Influence on Dichlorodioxomolybdenum Vi Systems
Principles of Ligand Design for Dichlorodioxomolybdenum(VI) Catalysts
The design of ligands for dichlorodioxomolybdenum(VI) catalysts is guided by several key principles aimed at optimizing their performance in reactions such as olefin epoxidation and oxidative desulfurization. The electronic properties of the ligand are paramount; electron-donating groups on the ligand can increase the electron density on the molybdenum center, which can enhance its catalytic activity. Conversely, the steric bulk of the ligand can be tailored to control the substrate selectivity and to prevent the formation of inactive dimeric or oligomeric species.
Oxygen-Donor Ligands (e.g., N,N-dimethylbenzamide, N,N'-diethyloxamide, pyridylamides)
Oxygen-donor ligands have been extensively studied in the context of dichlorodioxomolybdenum(VI) chemistry. These ligands coordinate to the molybdenum center through their oxygen atoms, influencing the electronic and steric environment of the metal.
N,N-dimethylbenzamide (DMB) and N,N'-diethyloxamide (DEO) are examples of monodentate and bidentate oxygen-donor ligands, respectively, that have been used to synthesize dichlorodioxomolybdenum(VI) complexes. These complexes have shown promise as catalysts in the extractive-catalytic oxidative desulfurization (ECODS) of simulated diesel fuel. researchgate.net
Pyridylamides represent another important class of ligands for dichlorodioxomolybdenum(VI). For example, a binuclear dioxomolybdenum catalyst, [(MoO₂Cl₂)₂(L)] where L is (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane, has been prepared and utilized for the desulfurization of model fuel. mdpi.com In this complex, the ligand coordinates to the molybdenum centers, creating a robust catalyst for the oxidation of refractory sulfur compounds found in fuels. mdpi.com
The coordination of these oxygen-donor ligands to the MoO₂Cl₂ core typically results in the formation of six-coordinate, distorted octahedral complexes.
Nitrogen-Donor Ligands (e.g., bipyridine, pyrazolylpyridine)
Nitrogen-donor ligands are also widely employed in the coordination chemistry of dichlorodioxomolybdenum(VI), leading to complexes with interesting structural features and catalytic activities.
Bipyridine and its derivatives are classic examples of nitrogen-donor ligands that form stable complexes with a variety of transition metals, including molybdenum. Dichlorodioxomolybdenum(VI) complexes bearing bipyridine ligands have been investigated as catalysts for various oxidative transformations.
Pyrazolylpyridine ligands, such as 2-[3(5)-pyrazolyl]pyridine (PzPy), have been used to synthesize dichlorodioxomolybdenum(VI) complexes like [MoO₂Cl₂(PzPy)]. acs.org These complexes have demonstrated moderate activity as catalysts for the epoxidation of cis-cyclooctene using tert-butylhydroperoxide as the oxidant. acs.org The resulting complexes can exhibit complex structural chemistry, with the potential for the formation of mononuclear, binuclear, and even oxodiperoxomolybdenum(VI) species depending on the reaction conditions. acs.org
Role of Monodentate and Bidentate Ligand Architectures on Coordination Geometry and Reactivity
The architecture of a ligand, specifically its denticity, has a profound impact on the coordination geometry and subsequent reactivity of dichlorodioxomolybdenum(VI) complexes.
Monodentate ligands , such as N,N-dimethylbenzamide (DMB), coordinate to the molybdenum center through a single donor atom. In the case of [MoO₂Cl₂(DMB)₂], two monodentate ligands occupy coordination sites, leading to a specific geometric arrangement.
Bidentate ligands , like N,N'-diethyloxamide (DEO) or bipyridine, coordinate to the metal center through two donor atoms, forming a chelate ring. This chelation effect generally leads to more stable complexes compared to their monodentate counterparts. The complex [MoO₂Cl₂(DEO)] is an example where the bidentate ligand influences the coordination sphere of the molybdenum.
The denticity of the ligand directly influences the stereochemistry of the resulting complex. For instance, in six-coordinate dioxomolybdenum(VI) complexes, the arrangement of the ligands around the metal center can lead to different isomers, such as cis or trans configurations of the chloro and neutral ligands, which in turn can affect their catalytic activity. The formation of a chelate ring by a bidentate ligand can impose conformational rigidity on the complex, which can be advantageous in catalysis by pre-organizing the active site for substrate binding.
Chiral Ligand Architectures and Potential for Asymmetric Catalysis
The development of chiral dichlorodioxomolybdenum(VI) complexes for asymmetric catalysis is an area of significant interest, aiming to achieve high enantioselectivity in various organic transformations. The introduction of chirality is typically achieved by using chiral ligands that coordinate to the molybdenum center, creating a chiral environment around the active site.
While much of the research has focused on the broader class of dioxomolybdenum(VI) complexes, the principles are applicable to their dichlorodioxo counterparts. Examples of chiral ligand architectures that have been explored include:
Chiral Schiff base ligands: Dioxomolybdenum(VI) complexes with chiral Schiff base ligands, such as those derived from D-glucosamine, have been investigated for their catalytic properties in the asymmetric epoxidation of styrene. researchgate.net It was found that protecting the sugar ligands with acetyl groups enhanced the enantioselectivity of the epoxidation reaction. researchgate.net
Chiral bis(oxazoline) and pyridyl alcoholate ligands: These types of chiral ligands have also been employed in the synthesis of dioxo-molybdenum(VI) complexes, which were subsequently evaluated as catalysts for the asymmetric epoxidation of trans-β-methylstyrene. tum.de
The design of these chiral ligands is crucial for achieving high levels of stereocontrol. The rigid backbone of some chiral ligands can effectively shield one face of the coordinated substrate, leading to the preferential formation of one enantiomer of the product.
Secondary Coordination and Supramolecular Interactions in Crown Ether Adducts of Dichlorodioxomolybdenum(VI)
Instead of directly coordinating to the molybdenum center, crown ethers can engage in secondary coordination through hydrogen bonding with ligands in the primary coordination sphere. For instance, in the presence of adventitious water, the reaction of MoO₂Cl₂ with 15-crown-5 and 18-crown-6 leads to the formation of adducts such as [MoO₂Cl₂(H₂O)₂]·(15-crown-5) and [MoO₂Cl₂(H₂O)₂]·(H₂O)₂·(18-crown-6).
In these structures, the crown ether molecules are not directly bonded to the molybdenum atom. Instead, they interact with the coordinated water molecules through a network of hydrogen bonds. This results in the formation of extended supramolecular architectures, such as chains of alternating molybdenum complexes and crown ether moieties. These secondary interactions can influence the crystal packing and potentially the reactivity of the dichlorodioxomolybdenum(VI) species in the solid state.
Reactivity Profiles and Mechanistic Pathways of Dichlorodioxomolybdenum Vi
Oxygen Atom Transfer (OAT) Reactivity of Dioxomolybdenum(VI) Centers
The capacity of dioxomolybdenum(VI) complexes to mediate oxygen atom transfer (OAT) reactions is a cornerstone of their chemical behavior and mirrors their role in the active sites of molybdoenzymes. sci-hub.se These reactions involve the transfer of an oxo ligand from the molybdenum center to a substrate, a process central to various oxidative transformations. The general mechanism involves the reduction of the metal center, followed by a re-oxidation step to complete the catalytic cycle.
The fundamental process in OAT catalysis by dioxomolybdenum(VI) complexes is the redox couple between the Mo(VI) and Mo(IV) oxidation states. nih.gov In a typical reaction, the Mo(VI) center transfers one of its oxo ligands to a substrate, resulting in the formation of an oxidized product and a reduced monoxo-Mo(IV) species. biorxiv.org The catalytic cycle is completed when the Mo(IV) center is re-oxidized to the dioxo-Mo(VI) state by a terminal oxidant.
While the two-electron Mo(VI)/Mo(IV) redox process is the net transformation, the reaction can also proceed through a one-electron pathway involving an intermediate Mo(V) state. nih.gov In some systems, the Mo(IV) and Mo(VI) species can undergo comproportionation to form a stable μ-oxo bridged Mo(V) dimer. researchgate.net This dimeric species can be a catalytic dead-end or can disproportionate to regenerate the active Mo(VI) and reactive Mo(IV) species, which can be the rate-limiting step in some catalytic cycles. biorxiv.orgresearchgate.net The specific pathway and the stability of the Mo(V) intermediate are highly dependent on the ligand environment and reaction conditions. researchgate.netunt.edu
| Oxidation State | Role in OAT Cycle | Common Form |
| Mo(VI) | Active Oxidant | Dioxo species, e.g., [MoO₂Cl₂] |
| Mo(V) | Intermediate | Often a μ-oxo dimer, e.g., [Mo₂O₃L₄] acs.org |
| Mo(IV) | Reduced State | Monoxo species, e.g., [MoOL₂(PMe₃)₂] acs.org |
The transfer of the oxygen atom from the Mo(VI)=O bond to a substrate, such as a tertiary phosphine, generally follows a second-order rate law, indicating an associative mechanism. nih.gov Density Functional Theory (DFT) studies and kinetic experiments suggest that the reaction proceeds through a concerted, associative transition state. nih.govshareok.org This transition state involves the nucleophilic attack of the substrate (e.g., the lone pair of a phosphine) on one of the electrophilic oxo ligands of the dioxomolybdenum(VI) complex. shareok.org
The reaction can be described as follows: [LnMoVIO₂] + PR₃ → [LnMoVIO₂(PR₃)]‡ → [LnMoIVO(OPR₃)]
Studies on the OAT reactivity of a dioxomolybdenum(VI) complex with tertiary phosphines revealed an associative transition state characterized by specific activation parameters. nih.gov Following the initial OAT step, the resulting phosphine oxide-coordinated Mo(IV) intermediate can undergo ligand exchange with the solvent to release the product and generate a solvated Mo(IV) species, which is then ready for re-oxidation. nih.gov
Table 1: Activation Parameters for the OAT Reaction between [LiPrMoO₂(OPh)] and Tertiary Phosphines nih.gov
| Phosphine (PR₃) | ΔH‡ (kJ mol-1) | ΔS‡ (J mol-1 K-1) | ΔG‡ (kJ mol-1) |
|---|---|---|---|
| PEt₃ | 48.4 (±1.9) | -149.2 (±6.4) | 92.9 |
| PPh₂Me | 73.4 (±3.7) | -71.9 (±2.3) | 94.8 |
Data sourced from kinetic studies on a model dioxomolybdenum(VI) complex.
In the context of OAT, the substrate acts as the "oxygen acceptor," receiving an oxo ligand from the Mo(VI) center. Common oxygen acceptors in stoichiometric and catalytic reactions include phosphines, sulfides, and sulfoxides. researchgate.netshareok.org For instance, dichlorodioxomolybdenum(VI) complexes can catalyze the deoxygenation of sulfoxides to sulfides using triphenylphosphine (B44618) (PPh₃) as the oxygen acceptor. sci-hub.se
R₂SO + PPh₃ --[MoO₂Cl₂ cat.]--> R₂S + O=PPh₃
In this catalytic cycle, the Mo(VI) complex first oxidizes PPh₃ to triphenylphosphine oxide (O=PPh₃), generating a Mo(IV) species. This reduced catalyst then abstracts the oxygen atom from the sulfoxide (B87167) (the terminal oxidant in this deoxygenation reaction) to regenerate the active Mo(VI) catalyst and produce the sulfide. sci-hub.se Therefore, the regeneration of the active Mo(VI) catalyst from the Mo(IV) state is accomplished by the transfer of an oxygen atom from an external oxidant (e.g., dimethyl sulfoxide (DMSO), peroxides) to the Mo(IV) center. unt.edu The choice of oxidant is crucial for achieving efficient catalytic turnover.
Proton Transfer Pathways in Molybdenum-Catalyzed Oxidation Mechanisms
In the oxidation of sulfides by certain dioxomolybdenum(VI) complexes, a hypothesized η¹-Mo(OOH) hydroxoperoxyl intermediate is thought to be formed through a proton transfer reaction between the catalyst and hydrogen peroxide (H₂O₂) nih.gov. This initial proton transfer is a key step in activating the oxidant for the subsequent nucleophilic attack by the sulfide nih.gov.
Similarly, in the oxidation of alcohols catalyzed by related cis-dioxomolybdenum(VI) complexes, a proposed mechanism involves the transfer of a proton from the hydrogen peroxide oxidant to one of the cis Mo=O groups. This is followed by the coordination of the resulting hydroperoxide anion (HOO⁻) to the Lewis-acidic molybdenum center, forming a peroxo intermediate that is active in the oxidation of the alcohol.
While direct detailed studies on the proton transfer pathways in oxidations specifically catalyzed by Dichlorodioxomolybdenum(VI) are not extensively documented, the mechanisms proposed for structurally similar dioxomolybdenum(VI) catalysts strongly suggest the importance of such pathways. The acidic nature of the protons on coordinated substrates or oxidants can be significantly influenced by the electron-withdrawing character of the ligands on the molybdenum center. In the case of Dichlorodioxomolybdenum(VI), the presence of the two chloride ligands is expected to enhance the Lewis acidity of the molybdenum center, thereby facilitating proton transfer processes that are key to the catalytic cycle.
Computational Mechanistic Studies Supporting Reaction Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the mechanistic details of reactions catalyzed by Dichlorodioxomolybdenum(VI) and related molybdenum complexes. These theoretical investigations have been instrumental in elucidating transition states, determining energy barriers, and understanding the electronic changes that occur throughout the catalytic cycle.
DFT Calculations for Elucidating Transition States and Energy Barriers
DFT calculations have been successfully applied to map the reaction profiles of various oxidation reactions catalyzed by molybdenum(VI) complexes, including those involving Dichlorodioxomolybdenum(VI). These calculations help to identify the structures of intermediates and transition states, and to quantify the associated activation energies.
For instance, in the epoxidation of ethylene catalyzed by a cyclopentadienyl-ligated oxomolybdenum(VI) complex, DFT analysis revealed a low-energy pathway involving the activation of the peroxide oxidant to form a hydroperoxido derivative. The calculated energy barrier for the subsequent nucleophilic attack of ethylene on the activated oxygen atom was found to be in the range of 13.9 to 17.8 kcal/mol in solution nih.gov.
A DFT study on the oxidation of ethylene specifically with Dichlorodioxomolybdenum(VI) explored various potential reaction pathways. The calculations provided a reaction profile for the formation of an epoxide precursor, indicating the energies of intermediates and transition states. This study suggested that the formation of an epoxide might proceed through an initial [3+2]O,Cl addition of the ethylene to the MoO₂Cl₂ complex, followed by rearrangement ias.ac.in.
In the oxidation of sulfides by a dioxomolybdenum(VI) complex, computational modeling with DFT provided enthalpy and entropy of activation that were in good agreement with experimental values derived from an Eyring plot. The calculated activation energy (Ea) was 64 kJ/mol, which closely matched the experimental value of 63.0 ± 5.2 kJ/mol nih.gov.
The following table summarizes some of the activation energies calculated using DFT for reactions catalyzed by molybdenum(VI) complexes.
| Catalytic Reaction | Catalyst System | Calculated Activation Barrier (kcal/mol) |
| Ethylene Epoxidation | [Cp*MoO(OH)(OOR)Cl] | 13.9 - 17.8 |
| Sulfide Oxidation | Dioxomolybdenum(VI) complex | 15.3 (64 kJ/mol) |
These computational results are crucial for understanding the feasibility of different proposed mechanistic pathways and for designing more efficient catalysts.
Analysis of Electronic Configuration and Molybdenum Oxidation States During Catalysis
The catalytic activity of Dichlorodioxomolybdenum(VI) is intrinsically linked to the ability of the molybdenum center to cycle between different oxidation states, primarily Mo(VI) and Mo(IV). Computational studies have been employed to analyze the changes in the electronic structure of the molybdenum atom throughout these catalytic cycles.
The general mechanism for many oxidation reactions catalyzed by Dichlorodioxomolybdenum(VI) involves an oxygen atom transfer from the Mo(VI) center to the substrate, resulting in the formation of a Mo(IV) species. The Mo(VI) state is then regenerated by an external oxidant, completing the catalytic cycle. This change in oxidation state is accompanied by significant changes in the electronic configuration of the molybdenum atom.
DFT studies on cis-dioxomolybdenum(VI) complexes have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of these complexes. The HOMO is often localized on the ligands, while the LUMO has significant metal d-orbital character. The energy of these frontier orbitals, and thus the reactivity of the complex, is influenced by the nature of the ligands. In Dichlorodioxomolybdenum(VI), the electronegative chloride ligands are expected to lower the energy of the molybdenum d-orbitals, making the Mo(VI) center a strong oxidant.
The electronic configuration of Molybdenum (Mo), with an atomic number of 42, is [Kr] 4d⁵ 5s¹. In its +6 oxidation state in Dichlorodioxomolybdenum(VI), molybdenum has a d⁰ electronic configuration. Upon reduction to the +4 oxidation state, it gains two electrons, resulting in a d² configuration. The specific arrangement of these d-electrons in the Mo(IV) intermediate will depend on the coordination geometry and the ligand field.
Theoretical calculations, including population analysis and the study of molecular orbitals, help to quantify the charge delocalization and the electrophilic nature of the molybdenum center in the catalytically active species. This information is vital for understanding how the electronic properties of the catalyst influence its reactivity and selectivity.
Diverse Catalytic Applications of Dichlorodioxomolybdenum Vi and Its Complexes in Organic Transformations
Olefin Epoxidation Catalysis
The epoxidation of olefins is a fundamental process in organic synthesis, providing crucial epoxide intermediates for the production of a wide array of fine chemicals and industrial products. scispace.com Dichlorodioxomolybdenum(VI) complexes have been extensively studied as catalysts for this transformation, demonstrating high activity and selectivity under mild reaction conditions. rsc.org
Dichlorodioxomolybdenum(VI)-based catalysts have proven effective for the epoxidation of a diverse range of olefinic substrates, including cyclic, linear, and bio-renewable olefins. rsc.org The reactivity and selectivity of the epoxidation often depend on the structure of the olefin.
For instance, complexes such as [MoO₂Cl₂(DMB)₂] (where DMB is N,N-dimethylbenzamide) and [MoO₂Cl₂(DEO)] (where DEO is N,N'-diethyloxamide) have been used to catalyze the epoxidation of several olefins. scispace.com The model substrate, cis-cyclooctene, consistently shows high conversion to its corresponding epoxide, often with 100% selectivity. scispace.comrsc.org Other cyclic olefins like (R)-(+)-limonene also undergo epoxidation, though sometimes with the formation of by-products like diols, depending on the reaction conditions. researchgate.net
Linear olefins such as 1-octene (B94956) and trans-2-octene (B89244) are also viable substrates, although their reactivity can be lower compared to cyclic olefins like cis-cyclooctene. researchgate.net The epoxidation of biorenewable substrates, such as the terpene DL-limonene and fatty acid esters like methyl oleate (B1233923), has also been successfully demonstrated, yielding predominantly epoxide products. rsc.orgacs.org For example, the reaction of methyl oleate can lead to 9,10-epoxystearate (B1258512) as the main product. rsc.org The catalytic performance for various substrates is summarized in the table below.
| Olefin Substrate | Catalyst System | Conversion (%) | Epoxide Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| cis-cyclooctene | [MoO₂Cl₂(DMB)₂]/TBHP | 100 | 100 | 1 |
| trans-2-octene | [MoO₂Cl₂(DMB)₂]/TBHP | 80 | 100 | 24 |
| 1-octene | [MoO₂Cl₂(DMB)₂]/TBHP | 41 | 100 | 24 |
| (R)-(+)-limonene | [MoO₂Cl₂(DMB)₂]/TBHP | 100 | 62 | 6 |
| α-pinene | [MoO₂Cl₂(DMB)₂]/TBHP | 100 | 45 | 6 |
| methyl oleate | [Mo₂O₆(pent-pp)]/TBHP | 82 | 95 (to 9,10-epoxystearate) | 6 |
Note: Data compiled from various studies and reaction conditions may vary. scispace.comrsc.org
The choice of oxidant is critical for the efficiency of the epoxidation reaction catalyzed by dichlorodioxomolybdenum(VI) complexes. The most commonly employed oxidants are tert-butylhydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). ualg.ptmdpi.com
Generally, TBHP is found to be a more effective oxidant in these systems, leading to higher conversion rates and selectivity. researchgate.net For example, with the complex [MoO₂Cl₂(pbim)] (pbim = 2-(2-pyridyl)-benzimidazole), using TBHP as the oxidant for cis-cyclooctene epoxidation resulted in a 98% epoxide yield, whereas aqueous H₂O₂ was less effective under similar conditions. researchgate.net It is believed that under reaction conditions with TBHP, the dichlorodioxomolybdenum(VI) precatalyst is transformed in situ into a hybrid molybdenum(VI) oxide solid, which acts as a source of soluble active species. researchgate.net In contrast, with H₂O₂, an oxodiperoxo complex is typically formed. researchgate.net While H₂O₂ is considered a greener oxidant as its only byproduct is water, reactions can be more sluggish compared to those with TBHP. researchgate.netmdpi.com
Dichlorodioxomolybdenum(VI) complexes can be utilized in both homogeneous and biphasic catalytic systems. In a homogeneous setup, the catalyst, substrate, and oxidant are all in the same phase, which often leads to high activity and accessibility of the catalytic sites. tytlabs.co.jp Many studies report high turnover frequencies and quantitative conversions in homogeneous reactions. scispace.comrsc.org
However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products for reuse. To overcome this, biphasic systems have been developed. scispace.comrsc.org In a liquid-liquid biphasic system, the catalyst is dissolved in a phase that is immiscible with the product phase. This approach facilitates easy separation of the catalyst by simple decantation, allowing for its recovery and recycling. scispace.com Ionic liquids are often employed as the catalyst-containing phase in these biphasic epoxidation reactions. rsc.org
To enhance catalyst recyclability, epoxidation reactions involving dichlorodioxomolybdenum(VI) have been successfully carried out in alternative media like ionic liquids (ILs) and deep eutectic solvents (DES). scispace.com Ionic liquids, such as those of the 1-n-butyl-3-methylimidazolium ([C₄mim]⁺) family with anions like [NTf₂]⁻, [BF₄]⁻, or [PF₆]⁻, can act as solvents to immobilize the molybdenum catalyst. scispace.comrsc.org
This creates a biphasic system where the reactants and products remain in a separate, immiscible organic phase. scispace.com The catalyst, confined to the IL phase, can be easily separated and reused for multiple catalytic cycles, often without a significant loss of activity. scispace.comrsc.org For example, complexes like [MoO₂Cl₂(DMB)₂] have been recycled in [C₄mim][NTf₂] for several runs while maintaining high conversion rates for cis-cyclooctene epoxidation. scispace.com The use of DES has also been explored, particularly in oxidative desulfurization, indicating their potential as a viable and often more environmentally friendly alternative to traditional ionic liquids. researchgate.net
Oxidative Desulfurization (ODS) in Fuel Processing
The removal of sulfur-containing compounds from fuels is crucial to meet stringent environmental regulations and prevent catalyst poisoning in downstream processes. While hydrodesulfurization (HDS) is the conventional method, it is less effective for removing sterically hindered, refractory sulfur compounds. mdpi.com Oxidative desulfurization (ODS) presents a promising alternative that operates under milder conditions and can effectively remove these refractory compounds. mdpi.comnih.gov Dichlorodioxomolybdenum(VI) complexes have been identified as potent catalysts for this process. researchgate.netcienciavitae.pt
Dichlorodioxomolybdenum(VI) complexes, in combination with an oxidant like H₂O₂, are highly effective in oxidizing refractory sulfur compounds found in diesel fuel. researchgate.net These compounds include dibenzothiophene (B1670422) (DBT), 4-methyldibenzothiophene (B47821) (4-MDBT), and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). researchgate.netnih.gov The ODS process involves the oxidation of these sulfur compounds to their corresponding sulfoxides and subsequently to sulfones. mdpi.com These oxidized products are more polar and can be easily removed from the nonpolar fuel phase by extraction with a polar solvent, such as acetonitrile (B52724) or an ionic liquid. mdpi.comnih.gov
Studies have shown that using a [MoO₂Cl₂(di-tBu-bipy)] complex with aqueous H₂O₂ as the oxidant and an ionic liquid as the extraction solvent can lead to the complete removal of DBT, 4-MDBT, and 4,6-DMDBT from model diesel under moderate conditions (e.g., 50°C) and in short reaction times. researchgate.net The catalytic system has also been applied to commercial diesel, achieving significant reductions in sulfur content. researchgate.net The reusability of the catalyst/ionic liquid phase has been demonstrated, maintaining high desulfurization efficiency over multiple cycles. researchgate.net
| Sulfur Compound | Catalyst System | Desulfurization Efficiency (%) | Reaction Time (h) |
|---|---|---|---|
| Dibenzothiophene (DBT) | [MoO₂Cl₂(di-tBu-bipy)]/H₂O₂/IL | >99 | <3 |
| 4-Methyldibenzothiophene (4-MDBT) | [MoO₂Cl₂(di-tBu-bipy)]/H₂O₂/IL | >99 | <3 |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | [MoO₂Cl₂(di-tBu-bipy)]/H₂O₂/IL | >99 | <3 |
| Real Diesel (untreated) | [MoO₂Cl₂(DMB)₂]/H₂O₂/DES | 82 | 2 |
Note: Data compiled from various studies; conditions may vary. IL = Ionic Liquid, DES = Deep Eutectic Solvent. researchgate.net
Extractive-Catalytic Oxidative Desulfurization (ECODS) Systems and Efficiency
Dichlorodioxomolybdenum(VI) and its complexes have proven to be highly effective catalysts in extractive-catalytic oxidative desulfurization (ECODS) systems for the removal of sulfur compounds from fuels. researchgate.net These systems combine the chemical oxidation of sulfur-containing molecules with their simultaneous extraction from the nonpolar fuel phase into a polar solvent, a process that significantly enhances desulfurization efficiency. researchgate.net
Complexes such as [MoO₂Cl₂(DMB)₂] (where DMB = N,N-dimethylbenzamide) and [MoO₂Cl₂(DEO)] (where DEO = N,N′-diethyloxamide) have been successfully employed as catalysts in conjunction with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net These catalytic systems have demonstrated the capability to achieve ultra-deep desulfurization. For instance, in a simulated diesel fuel, the sulfur content was reduced from 3000 ppm to less than 10 ppm. researchgate.netualg.pt Similarly, the complex [MoO₂Cl₂(4,4′-di-tert-butyl-2,2′-bipyridine)] was able to completely remove dibenzothiophene and its derivatives from a model diesel under moderate conditions. rsc.org
The efficiency of these ECODS systems is remarkable. When the [MoO₂Cl₂(DMB)₂] catalyst was combined with a deep eutectic solvent (DES) composed of choline (B1196258) chloride and polyethylene (B3416737) glycol (ChCl/PEG), a desulfurization efficiency of 99.6% was achieved for a high-sulfur model diesel at 70 °C within two hours. researchgate.net The practical applicability of this technology has been demonstrated on real fuel samples as well. An untreated diesel with an initial sulfur content of 2300 ppm saw its sulfur level lowered by 94.4% to just 129 ppm after only two hours of treatment using an ECODS process with the [MoO₂Cl₂(DEO)] complex. ualg.pt
Efficiency of MoO₂Cl₂-Based ECODS Systems
| Catalyst Complex | Fuel Type | Initial Sulfur (ppm) | Final Sulfur (ppm) | Efficiency (%) | Reference |
|---|---|---|---|---|---|
| [MoO₂Cl₂(DMB)₂] or [MoO₂Cl₂(DEO)] | Simulated Diesel | 3000 | <10 | >99.6 | researchgate.netualg.pt |
| [MoO₂Cl₂(DMB)₂] with ChCl/PEG DES | Model Diesel | 3000 | ~12 | 99.6 | researchgate.net |
| [MoO₂Cl₂(DEO)] | Real Untreated Diesel | 2300 | 129 | 94.4 | ualg.pt |
| [MoO₂Cl₂(di-tBu-bipy)] | Model Diesel | - | Not Detected | ~100 | rsc.org |
Influence of Extraction Solvents and Oxidant Concentrations
The choice of extraction solvent is a critical parameter that significantly influences the performance of dichlorodioxomolybdenum(VI)-catalyzed ECODS processes. A variety of polar solvents have been investigated for their ability to both dissolve the catalyst and extract the oxidized sulfur compounds from the fuel phase. Commonly used solvents include ionic liquids (ILs), deep eutectic solvents (DESs), acetonitrile, and methanol (B129727). researchgate.netmdpi.com
Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆), have been shown to be highly effective extraction media. researchgate.netualg.pt The catalyst/[BMIM]PF₆ system not only facilitates deep desulfurization but also offers excellent recyclability, maintaining high activity for up to five cycles without a significant decrease in performance. researchgate.netualg.pt Deep eutectic solvents, particularly those based on polyethylene glycol (PEG), have also emerged as viable and promising alternatives to ionic liquids. researchgate.netresearchgate.net
The interplay between the solvent and the catalyst is complex. Studies have shown that the solvent with the highest extractive capability for sulfur compounds is not always the one that promotes the highest catalytic oxidation efficiency. mdpi.com This suggests that the stability and activity of the binuclear dioxomolybdenum(VI) catalyst in the specific solvent medium are crucial factors. mdpi.com For example, in one study comparing various solvents, the most efficient ECODS systems were achieved with an ionic liquid, acetonitrile (MeCN), and methanol (MeOH). mdpi.com
The oxidant, typically aqueous hydrogen peroxide (H₂O₂), also plays a pivotal role. The concentration of H₂O₂ and the presence of water in the system can influence the catalytic performance. dntb.gov.uadntb.gov.ua An optimal ratio of oxidant to sulfur is necessary to drive the reaction to completion without causing catalyst degradation. For example, using 50% aqueous H₂O₂ allowed for the reuse of both the catalyst and the methanol solvent over ten consecutive cycles without loss of desulfurization efficiency. dntb.gov.uadntb.gov.ua
Effect of Extraction Solvents on MoO₂Cl₂-Catalyzed ECODS
| Extraction Solvent | Key Findings | Reference |
|---|---|---|
| Ionic Liquid ([BMIM]PF₆) | Enables ultra-deep desulfurization; system can be recycled five times with no significant loss of activity. | researchgate.netualg.pt |
| Deep Eutectic Solvents (PEG-based) | Viable alternative to ionic liquids; a ChCl/PEG system with [MoO₂Cl₂(DMB)₂] achieved 99.6% efficiency. | researchgate.netresearchgate.net |
| Methanol (MeOH) | Demonstrated high efficiency in ECODS; allowed for 10 consecutive reuse cycles with 50% aq. H₂O₂. | mdpi.comdntb.gov.uadntb.gov.ua |
| Acetonitrile (MeCN) | Identified as one of the most efficient solvents for promoting the overall ECODS process. | mdpi.com |
Deoxygenation Reactions in Organic Synthesis
Dichlorodioxomolybdenum(VI) and its complexes are versatile catalysts for a variety of deoxygenation reactions, which are fundamental transformations in organic synthesis. These catalysts facilitate the removal of oxygen atoms from sulfur- and nitrogen-containing functional groups, often with high selectivity and under mild conditions. organic-chemistry.orgnih.gov
Selective Reduction of Sulfoxides to Sulfides
The deoxygenation of sulfoxides to their corresponding sulfides is a synthetically important reaction, and dichlorodioxomolybdenum(VI) complexes have emerged as highly efficient catalysts for this transformation. organic-chemistry.orgresearchgate.net Using catalysts like the readily available dimethylformamide adduct, MoO₂Cl₂(dmf)₂, this reduction can be carried out for a wide range of sulfoxides, including diaryl, aryl-alkyl, and dialkyl variants. organic-chemistry.orgthieme-connect.comrsc.org The reactions are typically conducted under mild conditions, such as refluxing in acetonitrile, leading to complete conversions in short timeframes. organic-chemistry.org Dialkyl sulfoxides often react within minutes, while diaryl sulfoxides may require a couple of hours. organic-chemistry.org
Chemoselectivity and Functional Group Tolerance
A key advantage of the MoO₂Cl₂-catalyzed sulfoxide (B87167) reduction is its exceptional chemoselectivity. organic-chemistry.org The reaction conditions are mild enough to tolerate a diverse array of other potentially reducible functional groups within the same molecule. rsc.org This high degree of functional group tolerance makes the method particularly valuable for complex, poly-functionalized molecules often encountered in pharmaceutical and fine chemical synthesis. organic-chemistry.orgthieme-connect.com The integrity of sensitive moieties is preserved during the deoxygenation process. organic-chemistry.org
Functional Group Tolerance in MoO₂Cl₂-Catalyzed Sulfoxide Deoxygenation
| Tolerated Functional Group | Description | Reference |
|---|---|---|
| Ketones | Carbonyl group within a carbon skeleton remains unaffected. | organic-chemistry.org |
| Esters | Ester functionalities are preserved during the reaction. | organic-chemistry.org |
| Hydroxyl | Alcohol groups are tolerated without being reduced or eliminated. | organic-chemistry.org |
| Allyl & Propargyl | Carbon-carbon double and triple bonds are not reduced. | organic-chemistry.orgrsc.org |
| Halogens | Aryl and alkyl halides are stable under the reaction conditions. | rsc.org |
| Aldehydes | The aldehyde functional group remains intact. | rsc.org |
| Cyano | Nitrile groups are tolerated. | rsc.org |
| Nitro | Even the easily reducible nitro group is preserved, highlighting the high chemoselectivity. | rsc.org |
Role of Stoichiometric Reductants
The MoO₂Cl₂-catalyzed deoxygenation of sulfoxides is not a direct reduction by the catalyst but an oxygen-atom transfer process that requires a stoichiometric reductant (an oxo-acceptor). The choice of reductant is crucial for the reaction's success. organic-chemistry.orgnih.gov The proposed mechanism involves the molybdenum catalyst facilitating the transfer of the oxygen atom from the sulfoxide to the reductant. organic-chemistry.org
A variety of reductants have been successfully employed:
Phosphites : Triphenyl phosphite (B83602), P(OPh)₃, is a commonly used and effective reductant. organic-chemistry.orgthieme-connect.comthieme-connect.com It readily accepts the oxygen atom to form triphenyl phosphate.
Silanes : Various silanes, including phenylsilane, serve as efficient reducing agents in this system. ias.ac.inscispace.comuab.pt
Boranes : Borane derivatives such as catecholborane and BH₃·thf complex have also been utilized for the reduction of sulfoxides in the presence of MoO₂Cl₂. scispace.com
Thiols : A novel approach involves using 3-mercaptopropyl-functionalized silica (B1680970) gel (MPS) as a heterogeneous reductant. rsc.org This simplifies the reaction work-up, as the oxidized reagent can be removed by simple filtration. rsc.org
Glycols : In a move towards greener chemistry, environmentally benign diols like pinacol (B44631) and glycerol (B35011) have been successfully used as the terminal reductant. researchgate.netresearchgate.net In these reactions, the only byproducts are acetone (B3395972) and water, making the process highly atom-economical. researchgate.net
Stoichiometric Reductants Used with MoO₂Cl₂ for Sulfoxide Deoxygenation
| Reductant Class | Specific Example(s) | Key Features | Reference |
|---|---|---|---|
| Phosphites | Triphenyl phosphite (P(OPh)₃) | Efficient and widely used oxo-acceptor. | organic-chemistry.orgthieme-connect.comthieme-connect.com |
| Silanes | Phenylsilane (PhSiH₃) | Effective reductant for various substrates. | ias.ac.inscispace.com |
| Boranes | BH₃·thf, Catecholborane | Alternative reductants for sulfoxide deoxygenation. | scispace.com |
| Thiols | 3-Mercaptopropyl-functionalized silica gel (MPS) | Heterogeneous reagent that allows for simplified product isolation via filtration. | rsc.org |
| Glycols | Pinacol, Glycerol | Green and environmentally friendly reducing agents; produce benign byproducts. | researchgate.netresearchgate.net |
Deoxygenation of Nitrogen-Containing Substrates
The catalytic activity of dichlorodioxomolybdenum(VI) extends to the deoxygenation of various nitrogen-containing functional groups. ias.ac.inbohrium.com This provides a valuable tool for the synthesis and modification of nitrogen-based compounds. The reactions are typically chemoselective and proceed under mild conditions when paired with an appropriate stoichiometric reductant. scispace.com
Key examples of N-O bond reduction include:
Heteroaromatic N-oxides : Pyridine N-oxides, quinoline (B57606) N-oxides, and other aromatic N-oxides are efficiently deoxygenated to their parent heterocycles. scispace.comunl.ptmdpi.com This transformation can be achieved using triphenylphosphine (B44618) or molecular hydrogen (H₂) as the reducing agent. scispace.comunl.pt
Nitrones : The deoxygenation of nitrones to the corresponding imines is effectively catalyzed by MoO₂Cl₂. ias.ac.inscispace.com
Azoxy Derivatives : MoO₂Cl₂ in combination with triphenylphosphine can also reduce azoxyarenes to their corresponding azo compounds. ias.ac.inscispace.com
Deoxygenation of N-O Containing Substrates Catalyzed by MoO₂Cl₂
| Substrate Class | Example Substrate | Product | Reductant | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heteroaromatic N-oxide | Pyridine N-oxide | Pyridine | H₂ | High | unl.pt |
| Heteroaromatic N-oxide | Quinoline N-oxide | Quinoline | PPh₃ | 88 | scispace.com |
| Nitrone | C,N-Diphenylnitrone | N-Benzylideneaniline | PPh₃ | 85 | scispace.com |
| Azoxy Derivative | Azoxybenzene | Azobenzene | PPh₃ | 82 | scispace.com |
Other Reduction and Transformation Reactions
Beyond its well-known role in oxidation catalysis, Dichlorodioxomolybdenum(VI) and its complexes are highly effective in mediating a variety of other reduction and transformation reactions. These processes are crucial for the synthesis of complex organic molecules and heterocyclic compounds.
Dichlorodioxomolybdenum(VI) has been identified as a highly efficient catalyst for the hydrosilylation of aldehydes and ketones. rsc.orgresearchgate.net This reaction, which involves the addition of a silicon-hydride bond across a carbon-oxygen double bond, is a fundamental method for the reduction of carbonyl compounds to the corresponding silyl (B83357) ethers, which can then be readily hydrolyzed to alcohols.
Among various dioxomolybdenum(VI) complexes tested, MoO₂Cl₂ proved to be the most effective, facilitating quantitative yields of silylated ethers at room temperature in acetonitrile. rsc.orgresearchgate.net Other related molybdenum complexes also catalyze the reaction but often require higher temperatures (e.g., 80 °C) and longer reaction times. rsc.org The scope of this transformation is broad, encompassing a variety of aldehydes and ketones. rsc.orgresearchgate.net Research suggests that the reaction may proceed through a radical pathway, as the addition of radical scavengers has been observed to significantly slow down the rate of hydrosilylation. rsc.orgresearchgate.net
| Carbonyl Substrate | Silane Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Dimethylphenylsilane | Acetonitrile, Room Temp. | Quantitative | rsc.org |
| Acetophenone | Dimethylphenylsilane | Acetonitrile, Room Temp. | Quantitative | rsc.org |
| Cyclohexanone | Dimethylphenylsilane | Acetonitrile, Room Temp. | Quantitative | rsc.org |
Dichlorodioxomolybdenum(VI) complexes are effective catalysts for the reductive cyclization of nitroaromatics, a key strategy for the synthesis of nitrogen-containing heterocycles like carbazoles and indoles. researchgate.net This transformation typically employs a phosphine, such as triphenylphosphine, as the reductant and proceeds under mild conditions. researchgate.net
The methodology allows for the efficient conversion of nitrobiphenyls into carbazoles and nitrostyrenes into indoles. researchgate.net This catalytic system provides a valuable tool for constructing complex heterocyclic frameworks that are prevalent in pharmaceuticals and materials science. researchgate.net
| Nitroaromatic Substrate | Reductant | Product | Reference |
|---|---|---|---|
| 2-Nitrobiphenyl | Triphenylphosphine | Carbazole | researchgate.net |
| 2-Nitrostyrene | Triphenylphosphine | Indole | researchgate.net |
The synthesis of carbamates (urethanes) through the addition of alcohols to isocyanates is a fundamentally important reaction, particularly in the polyurethane industry. Dichlorodioxomolybdenum(VI) and its dimethylformamide (DMF) complex have been shown to be highly effective catalysts for this transformation. The reaction proceeds efficiently under mild conditions, with most additions reaching completion at room temperature within 20 minutes.
This catalytic system is remarkably efficient, requiring catalyst loadings as low as 0.1 mol% on a 1-mmol scale. The scope of the reaction is broad, accommodating primary, secondary, and tertiary alcohols, as well as polyols like diols, triols, and tetraols. It is equally effective for both aromatic and aliphatic isocyanates, including diisocyanates, making it a versatile method for synthesizing a wide array of mono-, di-, tri-, tetra-, and polycarbamates.
| Alcohol Substrate Type | Isocyanate Substrate Type | Catalyst Loading | Conditions | Product Type |
|---|---|---|---|---|
| Primary, Secondary, Tertiary | Aliphatic or Aromatic Monoisocyanate | 0.1 - 1.0 mol% | CH₂Cl₂, Room Temp., 20 min | Monocarbamate |
| Diols, Triols, Tetraols | Monoisocyanate | Low | Room Temp. | Di-, Tri-, Tetracarbamates |
| Monofunctional Alcohols | Diisocyanate | Low | Room Temp. | Dicarbamate |
Dichlorodioxomolybdenum(VI) is a documented catalyst for the thioacetalization of various organic compounds. This reaction is a crucial method for the protection of carbonyl groups (aldehydes and ketones) by converting them into dithioacetals or dithioketals. The protection is achieved by reacting the carbonyl compound with a thiol in the presence of a catalyst. MoO₂Cl₂ has been shown to be effective for the thioacetalization of a range of substrates, including heterocyclic, aromatic, and aliphatic compounds.
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single step. Dichlorodioxomolybdenum(VI) has been utilized as a catalyst in classic MCRs, including the Biginelli and Hantzsch reactions.
Biginelli Reaction: MoO₂Cl₂ catalyzes the synthesis of dihydropyrimidinones and their thio-analogs. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
Hantzsch Reaction: The catalyst is also employed in the Hantzsch synthesis of dihydropyridines, which are important scaffolds in medicinal chemistry. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.
The use of MoO₂Cl₂ in these reactions highlights its utility as a Lewis acid catalyst capable of promoting complex, tandem transformations.
Advanced Computational and Theoretical Investigations of Dichlorodioxomolybdenum Vi Chemistry
Density Functional Theory (DFT) Studies for Molecular and Electronic Structure Prediction
Density Functional Theory (DFT) has become the predominant computational method for investigating the structure of molybdenum(VI) compounds due to its favorable balance of accuracy and computational cost. DFT calculations allow for the precise prediction of geometric parameters and the detailed analysis of electronic structures.
Theoretical models of dichlorodioxomolybdenum(VI) complexes, such as those with sulfoxide (B87167) or Schiff base ligands, consistently show a distorted octahedral geometry around the molybdenum center. semanticscholar.orgresearchgate.net DFT optimizations accurately reproduce the characteristic cis-dioxo configuration, which is a hallmark of these Mo(VI) compounds. researchgate.net For instance, in the complex [MoO₂Cl₂(Me₂SO)₂], the Mo atom is coordinated to two cis-oxo ligands, two chlorine atoms, and two oxygen atoms from the dimethyl sulfoxide ligands. researchgate.net DFT calculations have been used to optimize the structures of various dioxomolybdenum(VI) complexes, providing data on bond lengths and angles that are in good agreement with experimental results obtained from X-ray crystallography. researchgate.netresearchgate.net
The electronic structure of these complexes, as revealed by DFT, is dominated by the high oxidation state of the Mo(VI) center. Analysis of the molecular orbitals shows that the highest occupied molecular orbitals (HOMOs) are typically localized on the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the molybdenum atom. semanticscholar.orgresearchgate.net This electronic arrangement predicts that the dominant electronic transitions are of the ligand-to-metal charge transfer (LMCT) type. semanticscholar.orgresearchgate.net
| Parameter | Experimental Value (Å or °) | DFT-Calculated Value (Å or °) |
|---|---|---|
| Mo=O Bond Length | 1.70 | 1.70 |
| Mo-O (Ligand) Bond Length | 1.90 | 1.95 |
| O=Mo=O Bond Angle | 104.5 | 105.0 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful framework for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For catalytic processes involving dichlorodioxomolybdenum(VI), such as the epoxidation of olefins, DFT calculations have been instrumental in verifying proposed mechanistic pathways. researchgate.net
Studies on alkene epoxidation catalyzed by dioxomolybdenum(VI) complexes suggest a plausible mechanism that begins with the addition of a peroxide, such as tert-butyl hydroperoxide, to the molybdenum center. researchgate.net This is followed by the direct addition of the alkene across the newly formed peroxo bond, which leads to the formation of the epoxide product. researchgate.net DFT computations support this pathway by showing that the formation of key intermediates and transition states is energetically favorable. researchgate.netresearchgate.net These computational investigations can also shed light on the role of different ligands in modulating the catalytic activity of the molybdenum center.
Spectroscopic Parameter Prediction and Validation (e.g., UV-Vis Assignment, Vibrational Frequencies)
One of the significant applications of computational chemistry is the prediction and interpretation of spectroscopic data. DFT and its time-dependent extension (TD-DFT) are widely used to calculate vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) for dichlorodioxomolybdenum(VI) and its derivatives. semanticscholar.orgnih.govnih.gov
The vibrational spectra of these complexes are characterized by strong bands in the 900–1000 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of the cis-[MoO₂]²⁺ core. researchgate.netsrce.hr DFT calculations can predict the frequencies of these modes with high accuracy, aiding in the definitive assignment of experimental spectra. researchgate.net The agreement between calculated and experimental frequencies serves as a validation of the computed molecular structure. nih.gov
TD-DFT calculations are employed to simulate UV-Vis absorption spectra. mdpi.com These calculations affirm that the low-energy absorption bands in these complexes arise from LMCT transitions, specifically from the p-orbitals of the oxo and chloro ligands to the empty d-orbitals of the Mo(VI) center. semanticscholar.orgnih.gov The computed transition energies and oscillator strengths generally show good correlation with experimental spectra, allowing for a detailed assignment of the observed electronic transitions. semanticscholar.org
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| νas(Mo=O) | 914-917 | 920 |
| νs(Mo=O) | 944-948 | 950 |
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net
For dichlorodioxomolybdenum(VI) complexes, the HOMO is typically associated with the ligands, whereas the LUMO is primarily of molybdenum d-orbital character. semanticscholar.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com
By calculating the energies of these frontier orbitals, DFT can be used to compare the relative reactivities of different dichlorodioxomolybdenum(VI) complexes. researchgate.net For instance, modifications to the ligand structure can alter the HOMO and LUMO energy levels, thereby tuning the complex's reactivity for specific catalytic applications. This analysis is crucial for the rational design of new catalysts with enhanced performance. semanticscholar.org
| Complex | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Prediction |
|---|---|---|---|---|
| Complex A | -7.43 | -1.54 | 5.89 | Less Reactive |
| Complex B | -11.22 | -8.39 | 2.83 | More Reactive |
Development of Heterogeneous and Hybrid Catalytic Systems Based on Dichlorodioxomolybdenum Vi
Design and Synthesis of Molybdenum Oxide/Ligand Hybrid Materials
Molybdenum oxide/ligand hybrid materials represent a class of compounds where organic ligands are integrated with molybdenum oxide units at a molecular level. This integration can result in coordination polymers or metal-organic frameworks (MOFs) with well-defined structures and porosities. mdpi.com The organic ligand is not merely a spectator but plays a crucial role in directing the framework's architecture, tuning the electronic properties of the molybdenum center, and influencing the accessibility of catalytic sites. The choice of ligand, from simple bidentate linkers to complex polydentate structures, allows for the rational design of materials with tailored properties for specific catalytic applications, such as olefin epoxidation and oxidation reactions. researchgate.netresearchgate.net
Hydrothermal synthesis is a powerful and widely used method for crystallizing inorganic-organic hybrid materials that are not accessible through conventional solution-based techniques. nih.gov The process involves heating aqueous mixtures of precursors—in this case, a molybdenum source like Dichlorodioxomolybdenum(VI) and an organic linker—in a sealed vessel, known as an autoclave, at temperatures above the boiling point of water (typically 100-260 °C). nih.govnih.gov
The elevated temperature and corresponding autogenous pressure facilitate the dissolution of reactants and promote the nucleation and growth of highly ordered crystalline products. nih.gov This method is particularly effective for synthesizing robust metal-organic frameworks and coordination polymers where the molybdenum centers are bridged by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.com Key parameters that control the final product structure include temperature, reaction time, pH of the solution, and the molar ratio of the precursors. While a versatile technique for creating crystalline hybrid materials, it requires specialized equipment to handle the high pressures and temperatures involved. nih.gov For instance, the reaction of molybdenum(II) acetate with squaric acid under hydrothermal conditions has been shown to produce crystalline dinuclear molybdenum compounds. nih.gov
Immobilization Strategies for Dichlorodioxomolybdenum(VI) Catalysts (e.g., on silica (B1680970) gel)
Immobilization of homogeneous molybdenum catalysts onto solid supports is a primary strategy for heterogenization. Silica gel (SiO₂) is a favored support material due to its high surface area, mechanical and thermal stability, porous nature, and the presence of surface silanol (Si-OH) groups that can be used for anchoring catalytic species. scielo.org.mx
One direct and effective immobilization method involves the reaction of Dichlorodioxomolybdenum(VI) with the surface of silica. In a solid-solid reaction, MoO₂Cl₂ can be grafted directly onto partially dehydroxylated silica. This process leads to the formation of highly dispersed, covalently bound dioxomonomolybdate sites, structurally represented as Mo(=O)₂(OSi)₂, after calcination to remove the remaining chloride ligands. escholarship.org This direct grafting ensures a strong linkage between the active metal center and the support.
An alternative and more versatile approach involves the pre-functionalization of the silica surface with organic linker molecules, also known as spacers. unito.itresearchgate.net This is commonly achieved by treating silica gel with organosilanes, such as 3-aminopropyltrimethoxysilane. unito.it The process creates a new surface decorated with functional groups (e.g., amino groups) that can then form stable covalent or coordinative bonds with the molybdenum complex. unito.itresearchgate.net This strategy offers several advantages:
The length and nature of the spacer arm can be varied to control the distance of the catalytic center from the support surface, potentially minimizing steric hindrance. unito.it
The linker can be chosen to electronically modify the attached catalyst.
It allows for a more controlled and uniform distribution of catalytic sites.
These immobilization techniques effectively convert the soluble Dichlorodioxomolybdenum(VI) complex into a solid, heterogeneous catalyst that is easily separable from the reaction mixture.
Catalyst Reusability, Stability, and Longevity Studies in Heterogeneous and Recyclable Homogeneous Systems
A key driver for developing heterogeneous catalysts is the ability to recycle and reuse them over multiple reaction cycles, which is critical for economic viability and reducing waste. Significant research has focused on evaluating the durability of systems derived from Dichlorodioxomolybdenum(VI).
Heterogeneous catalysts, such as molybdenum oxide supported on silica (MoO₃/SiO₂), have demonstrated excellent reusability. scielo.org.mxresearchgate.net In the synthesis of 1,8-dioxodecahydroacridines, the MoO₃/SiO₂ catalyst was recovered by simple filtration after the reaction, dried, and reused for subsequent runs. Studies showed that the catalyst could be used for at least three consecutive cycles without a significant decrease in its high catalytic activity. scielo.org.mx This stability is attributed to the strong interaction between the molybdenum oxide species and the silica support, which prevents leaching of the active metal into the reaction medium. scielo.org.mx
| Catalyst Run | Yield (%) |
|---|---|
| 1st | 94 |
| 2nd | 92 |
| 3rd | 91 |
Beyond traditional solid supports, other strategies have been employed to facilitate catalyst recycling. Dioxomolybdenum(VI) complexes immobilized on magnetic nanoparticles offer a convenient method for separation, where the catalyst can be removed from the reaction vessel using an external magnet and reused multiple times with minimal loss of activity. researchgate.netmdpi.com
The concept of recyclability also extends to "recyclable homogeneous systems." In these systems, the catalyst remains in the same phase as the reactants but is designed for easy separation post-reaction. One such approach involves entrapping the molybdenum complex in an ionic liquid (IL). The catalyst-IL phase can often be separated from the product phase by extraction, allowing the catalyst to be reused in subsequent cycles, as has been demonstrated in desulfurization reactions. researchgate.net These studies confirm that both heterogenized and specially designed homogeneous systems based on Dichlorodioxomolybdenum(VI) can exhibit the high stability and longevity required for practical applications.
Concluding Remarks and Future Research Perspectives
Summary of Key Achievements and Remaining Challenges in Dichlorodioxomolybdenum(VI) Catalysis
Dichlorodioxomolybdenum(VI) has proven to be a valuable catalyst, primarily owing to its commercial availability, affordability, and the relative ease with which its coordination sphere can be modified. researchgate.netsci-hub.se A significant achievement lies in its broad applicability in various organic reactions. Homogeneous catalysts featuring oxomolybdenum(VI) active centers have demonstrated efficacy in a wide array of transformations, including oxidation, deoxygenation, carbon-carbon and carbon-heteroatom bond-forming reactions, and organic reductions. researchgate.netsci-hub.seresearchgate.net
One of the most notable applications of dichlorodioxomolybdenum(VI) complexes is in oxidation reactions, particularly the epoxidation of olefins. researchgate.netresearchgate.net These catalysts exhibit high activity and selectivity in converting alkenes to their corresponding epoxides, often utilizing environmentally benign oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H2O2). researchgate.netresearchgate.net For instance, certain dichlorodioxomolybdenum(VI) complexes have achieved excellent conversion rates (>99%) and 100% selectivity for epoxides in very short reaction times. researchgate.net
Furthermore, dioxomolybdenum(VI) complexes have been effectively employed as catalysts for deoxygenation reactions, such as the reduction of sulfoxides to sulfides and the deoxygenation of nitroarenes. researchgate.netsci-hub.se These transformations are fundamental in organic synthesis, and the use of molybdenum-based catalysts offers a less toxic and more economical alternative to catalysts based on noble metals. sci-hub.se The catalytic system often displays high chemoselectivity, tolerating a variety of functional groups that are susceptible to reduction. researchgate.net
Despite these successes, several challenges remain. A primary limitation of homogeneous dichlorodioxomolybdenum(VI) catalysts is their recovery and reuse, which is a significant drawback from both an economic and environmental perspective. While effective, the separation of the catalyst from the reaction mixture can be difficult, leading to potential contamination of the product and loss of the catalyst. Moreover, while high selectivity is often reported, in some reactions with complex substrates, by-products can be formed. ualg.ptua.pt The stability of the catalytic species under various reaction conditions also continues to be an area of active research to ensure sustained catalytic activity over multiple cycles.
Emerging Trends in Catalyst Design and Ligand Modification for Enhanced Performance
To address the challenges of catalyst recovery and enhance performance, significant research efforts are being directed towards innovative catalyst design and ligand modification. A prominent trend is the heterogenization of dichlorodioxomolybdenum(VI) complexes by immobilizing them on solid supports. Materials such as mesoporous silica (B1680970) (e.g., MCM-41) and magnetic nanoparticles are being explored as supports. researchgate.netualg.ptua.pt Grafting the molybdenum complex onto these supports not only facilitates easy separation and recycling of the catalyst but can also influence its catalytic activity and selectivity. ualg.ptua.pt For example, a catalyst prepared by depositing MoO2Cl2(dmf)2 onto MCM-41 demonstrated high stability and recyclability in olefin epoxidation. ualg.ptua.pt Similarly, immobilizing a dioxomolybdenum(VI) complex on silica-coated magnetite nanoparticles allowed for magnetic recovery and reuse for at least five cycles without a significant drop in activity. researchgate.net
The modification of the ligand environment around the molybdenum center is another critical area of research. The use of Schiff base ligands has gained considerable attention due to their versatile coordination chemistry and the ability to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.netnih.govmdpi.com Chiral Schiff base ligands have been employed to synthesize chiral dioxidomolybdenum(VI) complexes, which have shown promise in asymmetric catalysis, such as the oxidation of prochiral sulfides to optically active sulfoxides. researchgate.net Aroylhydrazone-based ligands are also being investigated for their ability to stabilize transition states and facilitate a range of organic transformations, including oxidation and epoxidation. researchgate.net
Furthermore, the development of binuclear dioxomolybdenum(VI) complexes represents another frontier in catalyst design. mdpi.com These complexes, featuring two molybdenum centers bridged by a ligand, can exhibit unique catalytic properties and reactivity compared to their mononuclear counterparts. For instance, a binuclear complex with a bis(2-pyridinecarboxamide) ligand has been shown to be an effective catalyst for the desulfurization of model fuels. mdpi.com
Potential for Sustainable and Green Chemical Transformations Utilizing Dichlorodioxomolybdenum(VI) Complexes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding catalyst development. mdpi.com Dichlorodioxomolybdenum(VI) complexes are well-positioned to contribute to this paradigm shift towards more sustainable chemical transformations.
A key aspect of their "green" potential lies in their ability to catalyze reactions using environmentally friendly oxidants like hydrogen peroxide (H2O2). researchgate.netresearchgate.net H2O2 is an ideal oxidant as its only byproduct is water. The use of these catalysts in conjunction with H2O2 in green solvents like ethanol further enhances the sustainability of the process. researchgate.net
The development of heterogeneous and recyclable dichlorodioxomolybdenum(VI) catalysts directly aligns with the green chemistry principle of waste minimization. researchgate.net By immobilizing the catalyst on a solid support, it can be easily recovered and reused, reducing the amount of catalyst waste generated and preventing contamination of the final product. researchgate.netualg.ptua.pt
Furthermore, dichlorodioxomolybdenum(VI) catalysts are being applied to environmentally significant processes such as oxidative desulfurization (ODS) of fuels. mdpi.comresearchgate.net The presence of sulfur compounds in fuels leads to the emission of sulfur oxides upon combustion, which are major air pollutants. Catalytic oxidation of these sulfur compounds to sulfones, which can then be easily removed, is a promising technology for producing cleaner fuels. Dichlorodioxomolybdenum(VI) complexes have demonstrated high efficiency in this process, contributing to the development of more sustainable energy resources. mdpi.com The use of these catalysts in biphasic systems, for example, with methanol (B129727) as an extraction solvent, allows for the reuse of both the catalyst and the solvent for multiple cycles without loss of efficiency. mdpi.com
Q & A
Q. What computational methods model the electronic structure of dichlorodioxomolybdenum(VI) complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
